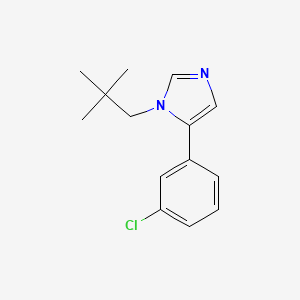![molecular formula C17H28N2O2 B14299297 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol CAS No. 113816-90-3](/img/structure/B14299297.png)
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group, a pyrrolidine ring, and a propoxy linkage, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol typically involves multiple steps, including the formation of the aniline and pyrrolidine intermediates, followed by their coupling through a propoxy linkage. Common synthetic routes may involve:
Formation of Aniline Intermediate: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.
Formation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The aniline and pyrrolidine intermediates are coupled using a propoxy linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Pyrrolidin-1-yl)propoxy]aniline
- 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid
- 3-[3-(Pyrrolidin-1-yl)propoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113816-90-3 |
|---|---|
Fórmula molecular |
C17H28N2O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-(3-anilino-2-pyrrolidin-1-ylpropoxy)-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,20)14-21-13-16(19-10-6-7-11-19)12-18-15-8-4-3-5-9-15/h3-5,8-9,16,18,20H,6-7,10-14H2,1-2H3 |
Clave InChI |
JUMMJUNSHOMKJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC(CNC1=CC=CC=C1)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
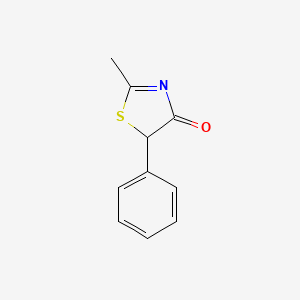
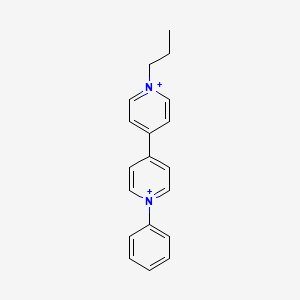
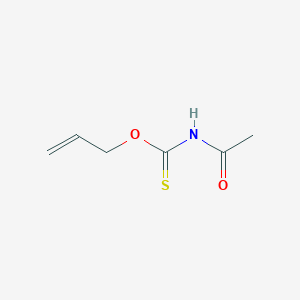

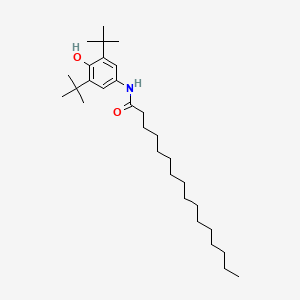

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
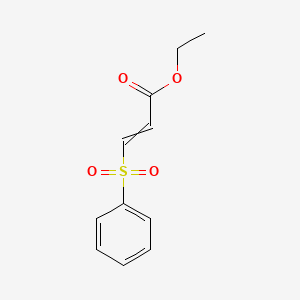
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
